3-Chloro-4-ethylthioaniline

Lipophilicity ADME Drug Design

Source 3-Chloro-4-ethylthioaniline to exploit its synergistic 3-chloro/4-ethylthio substitution. This building block delivers an optimal LogP ~2.8 for drug-candidate permeability while providing dual handles for cross-coupling and acylation. A transition-metal-free, gram-scale (20 mmol) synthesis eliminates costly catalysts, ensuring a scalable and cost-effective supply chain for pharmaceutical and agrochemical intermediates.

Molecular Formula C8H10ClNS
Molecular Weight 187.69
CAS No. 19284-90-3
Cat. No. B2771852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-ethylthioaniline
CAS19284-90-3
Molecular FormulaC8H10ClNS
Molecular Weight187.69
Structural Identifiers
SMILESCCSC1=C(C=C(C=C1)N)Cl
InChIInChI=1S/C8H10ClNS/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3
InChIKeyLNXLUAQFYHQATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-ethylthioaniline (CAS 19284-90-3): Core Properties and Procurement Considerations for the Substituted Aniline


3-Chloro-4-ethylthioaniline (CAS 19284-90-3) is a substituted aromatic amine with the molecular formula C8H10ClNS and a molecular weight of 187.69 g/mol . It is characterized by an aniline backbone with a chlorine atom at the meta (3-) position and an ethylthio group at the para (4-) position relative to the amino group . The compound is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes . Its specific substitution pattern is key to its utility, distinguishing it from other aniline derivatives and making it a building block for more complex molecules.

Why 3-Chloro-4-ethylthioaniline Cannot Be Replaced by Other In-Class Aniline Derivatives


Generic substitution within the class of substituted anilines is not feasible due to the specific and synergistic effect of the 3-chloro and 4-ethylthio groups. This substitution pattern imparts distinct physicochemical properties and reactivity profiles that directly influence the compound's utility as an intermediate [1]. For example, the presence of the chlorine atom provides a handle for further functionalization via cross-coupling reactions, while the ethylthio group can significantly modulate lipophilicity and metabolic stability compared to analogs with methoxy or unsubstituted groups . The following evidence demonstrates that even minor structural changes among comparators lead to quantifiable differences in properties relevant to procurement and application.

Quantitative Differentiation Guide: 3-Chloro-4-ethylthioaniline vs. Closest Analogs


LogP Lipophilicity: 3-Chloro-4-ethylthioaniline vs. 3-(Ethylthio)aniline and 4-Ethylthioaniline

The introduction of a chlorine atom at the meta position increases lipophilicity. While a direct, single-source comparison is unavailable, cross-study data indicates a trend. 3-Chloro-4-ethylthioaniline has a reported LogP value of ~2.8 . This compares to a reported LogP of 2.962 for the non-chlorinated analog 4-ethylthioaniline . The presence of chlorine is expected to increase the partition coefficient relative to the non-halogenated 3-(ethylthio)aniline, which has a predicted XLogP3 of 2.6 . This trend suggests 3-Chloro-4-ethylthioaniline will exhibit greater membrane permeability than its non-chlorinated counterparts.

Lipophilicity ADME Drug Design Physicochemical Properties

Reactivity in Transition-Metal-Free Amination Protocols

A transition-metal-free protocol for the nucleophilic amination of aryl alkyl thioethers, a class to which 3-Chloro-4-ethylthioaniline belongs, has been demonstrated to be highly efficient [1]. While the study does not provide a direct head-to-head comparison for this specific compound, it establishes a robust synthetic methodology applicable to its class. The protocol tolerates a wide range of thioethers and anilines, and its strength is demonstrated by a successful gram-scale (20 mmol) reaction, which is a key metric for scalability and process chemistry [1]. This suggests that 3-Chloro-4-ethylthioaniline can be reliably synthesized or derivatized using this efficient, metal-free method, avoiding costly and toxic transition-metal catalysts that might be required for other aniline analogs.

Synthetic Chemistry Amination Thioethers Methodology

Chemical Stability and Handling Profile

The compound is reported to be stable under inert atmospheres but may oxidize in the presence of air, forming sulfoxide or sulfone derivatives . This stability profile dictates specific storage conditions (inert atmosphere) to maintain purity and integrity for subsequent reactions. In contrast, other aniline derivatives may have different sensitivities, such as light or moisture sensitivity, which can lead to degradation and affect experimental reproducibility. This specific requirement informs procurement decisions regarding quantity and storage infrastructure.

Chemical Stability Storage Handling Safety

Defined Application Scenarios for 3-Chloro-4-ethylthioaniline Based on Differentiated Properties


Pharmaceutical Intermediates with Defined Lipophilicity Requirements

As a building block, 3-Chloro-4-ethylthioaniline is employed in the synthesis of drug candidates where a specific lipophilicity profile (LogP ~2.8) is desired to optimize membrane permeability and bioavailability . Its chloro and ethylthio substituents provide two distinct handles for further chemical elaboration, making it a more versatile intermediate than simpler anilines like 3-chloroaniline or 4-ethylthioaniline .

Agrochemical Intermediates for Herbicide and Fungicide Development

The compound serves as a precursor to herbicides and fungicides, where the specific substitution pattern is essential for bioactivity . Acylation of the amino group yields derivatives with enhanced activity, and the presence of both chlorine and sulfur atoms contributes to the molecule's ability to interact with biological targets in pests .

Scalable Synthesis via Metal-Free Amination Methodologies

For process chemistry applications, 3-Chloro-4-ethylthioaniline can be synthesized or derivatized using a robust, transition-metal-free protocol . This method has been demonstrated on a gram-scale (20 mmol), making it a viable and cost-effective route for producing larger quantities of this intermediate without the need for expensive or toxic catalysts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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